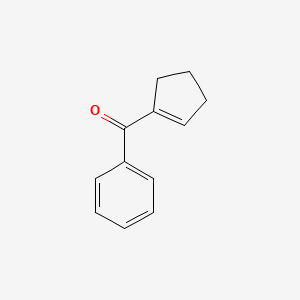
2,2-Dimethyl-1-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2,2-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to distillation to purify the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl group.
科学的研究の応用
2,2-Dimethyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethyl-1-phenylbutan-1-one
- 2,2-Dimethyl-1-phenylhexan-1-one
Uniqueness
2,2-Dimethyl-1-phenylpentan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position enhances its steric hindrance, affecting its reactivity and interactions with other molecules.
特性
CAS番号 |
29162-77-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2,2-dimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChIキー |
JGRKYPPPPLWDBL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



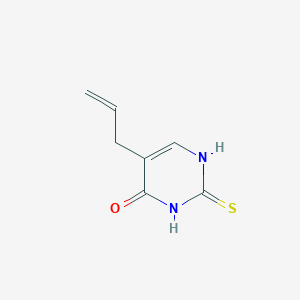



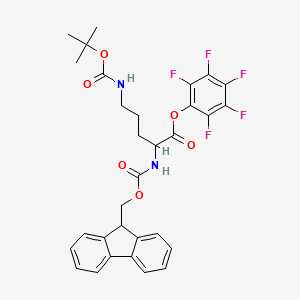

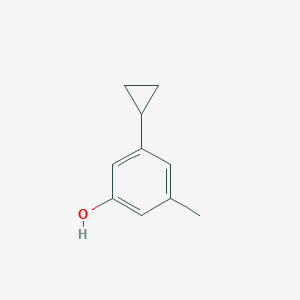
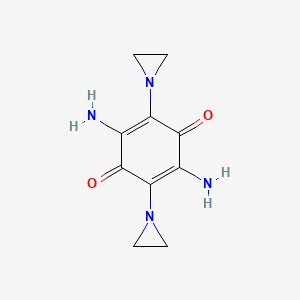

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
